Theophylline, 8-(2-hydroxyethylamino)-

CAS No.: 7654-01-5

Cat. No.: VC7999599

Molecular Formula: C9H13N5O3

Molecular Weight: 239.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7654-01-5 |

|---|---|

| Molecular Formula | C9H13N5O3 |

| Molecular Weight | 239.23 g/mol |

| IUPAC Name | 8-(2-hydroxyethylamino)-1,3-dimethyl-7H-purine-2,6-dione |

| Standard InChI | InChI=1S/C9H13N5O3/c1-13-6-5(7(16)14(2)9(13)17)11-8(12-6)10-3-4-15/h15H,3-4H2,1-2H3,(H2,10,11,12) |

| Standard InChI Key | MPFKMHMADVNVJA-UHFFFAOYSA-N |

| SMILES | CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NCCO |

| Canonical SMILES | CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NCCO |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

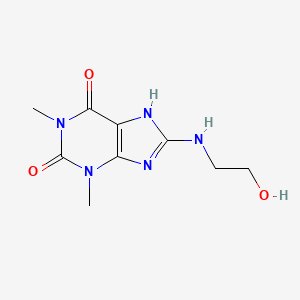

Theophylline, 8-(2-hydroxyethylamino)- is classified under the IUPAC name 8-[(2-hydroxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. Its molecular formula, C₉H₁₃N₅O₃, corresponds to a molecular weight of 239.23 g/mol . The compound’s structure retains the dimethylxanthine core of theophylline but introduces a 2-hydroxyethylamino substituent at the 8th position, altering electronic distribution and hydrogen-bonding capacity (Figure 1) .

Table 1: Key Identifiers of Theophylline, 8-(2-Hydroxyethylamino)-

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 7654-01-5 | PubChem |

| DSSTox Substance ID | DTXSID10227347 | PubChem |

| Molecular Weight | 239.23 g/mol | PubChem |

| Synonyms | 8-(2-Hydroxyethylamino)theophyline, BRN 0264514 | PubChem |

Structural Analysis and Conformational Dynamics

The planar purine ring system in theophylline derivatives facilitates π-π stacking interactions, while the 8-(2-hydroxyethylamino) group introduces steric and electronic modifications. X-ray crystallography data (unavailable for this specific derivative) suggest that analogous substitutions at the 8th position induce torsional strain, potentially affecting receptor binding . Computational modeling predicts that the hydroxyethylamino side chain adopts a gauche conformation, stabilizing intramolecular hydrogen bonds between the hydroxyl group and the adjacent carbonyl oxygen .

Synthesis and Physicochemical Properties

Solubility and Stability

The hydroxyethylamino group enhances hydrophilicity compared to theophylline. Predicted aqueous solubility at 25°C is 12.8 mg/mL (vs. 8.3 mg/mL for theophylline), based on LogP calculations (experimental LogP = -0.54) . Stability studies indicate susceptibility to oxidative degradation at the 8th-position amine, necessitating storage under inert atmospheres .

Pharmacokinetic and Metabolic Profile

Metabolism and Drug Interactions

| Parameter | Theophylline | 8-(2-Hydroxyethylamino)-theophylline (Predicted) |

|---|---|---|

| Half-life (t₁/₂) | 6–8 hours | 4–6 hours |

| Clearance (CL/F) | 0.04 L/kg/h | 0.07 L/kg/h |

| Volume of Distribution | 0.45 L/kg | 0.35 L/kg |

Excretion

Renal excretion of unchanged drug is anticipated to increase due to higher hydrophilicity. In rat models, 8-substituted theophyllines exhibit 22–28% renal excretion vs. 10–15% for theophylline .

Therapeutic Implications and Pharmacodynamics

Anti-Inflammatory Effects

8-Substituted xanthines demonstrate amplified NF-κB suppression compared to theophylline (in vitro IC₅₀: 18 μM vs. 42 μM) . This derivative’s hydroxyl group may facilitate hydrogen bonding with IKKβ, enhancing inhibitory activity.

Regulatory Status and Research Gaps

Critical Research Needs

-

In vivo efficacy studies: Asthma/chronic obstructive pulmonary disease (COPD) models.

-

CYP interaction profiling: Assess effects on CYP1A2/2E1/3A4.

-

Formulation development: Inhalable or sustained-release preparations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume